molecular formula C15H28N2 B043717 1-Dodecylimidazole CAS No. 4303-67-7

1-Dodecylimidazole

Cat. No. B043717
CAS RN: 4303-67-7
M. Wt: 236.4 g/mol
InChI Key: JMTFLSQHQSFNTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds like 1-dodecylimidazole, often involves catalytic reactions or condensation processes. For instance, methods have been developed for the selective synthesis of benzimidazoles and related structures in water, highlighting efficient and environmentally friendly approaches. One notable method describes the use of sodium dodecyl sulfate as a surfactant to facilitate the synthesis of 1,2-disubstituted benzimidazoles through a one-pot reaction in aqueous media at room temperature, suggesting a plausible mechanistic approach for similar compounds (Ghosh & Mandal, 2011). Another method utilizes Brönsted acidic ionic liquids as reusable catalysts for the synthesis of 2-substituted benzimidazoles, demonstrating the efficiency and versatility of metal-free conditions in the synthesis of imidazole derivatives (Senapak et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-dodecylimidazole and its derivatives has been studied through various analytical techniques. For instance, the structure of 1-dodecyl-3-methylimidazolium bromide monohydrate, a related compound, was characterized, revealing hydrogen bonding interactions between the imidazole ring, bromide anion, and water molecules (Getsis & Mudring, 2005). This analysis provides insight into the molecular interactions and stability of imidazole derivatives in various environments.

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, often acting as catalysts or intermediates in the synthesis of complex molecules. The reactivity of these compounds can be influenced by the presence of substituents on the imidazole ring or the alkyl chain length. For example, the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media using iodine as a catalyst illustrates the potential of imidazole derivatives in catalyzing condensation reactions, enhancing yield and substrate scope (Bhutia et al., 2020).

Physical Properties Analysis

The physical properties of 1-dodecylimidazole derivatives, such as phase behavior and ionic conductivity, have been explored in depth. Research into 1-dodecyl-3-methylimidazolium fluorohydrogenate salts revealed a liquid crystalline mesophase with smectic A interdigitated bilayer structure, indicating the impact of HF composition on physicochemical and structural properties (Xu et al., 2012). These findings underscore the potential of 1-dodecylimidazole derivatives in applications requiring specific physical characteristics, such as liquid crystal electrolytes.

Chemical Properties Analysis

The chemical properties of 1-dodecylimidazole derivatives, including their interactions with other molecules and their role in synthesis processes, are crucial for their application in various fields. Studies on the aggregation behavior of 1-dodecyl-3-methylimidazolium bromide in aqueous solution shed light on the effects of ionic liquids on surfactant aggregation, revealing insights into micelle formation and phase transitions induced by specific anions (Gu et al., 2013). These chemical properties are essential for understanding the behavior of 1-dodecylimidazole derivatives in solution and their potential uses in catalysis and material science.

Scientific Research Applications

  • Catalysis in Organic Synthesis : 1-Dodecylimidazole serves as an effective catalyst in the selective synthesis of 2-substituted benzimidazoles, showing high to excellent yields under metal-free conditions (Senapak et al., 2019).

  • Study of Tubulin Structure : It is used in research to study tubulin structure and its role in microtubule assembly, as indicated in the study "Benzimidazole Fungicides: Mechanism of Action and Biological Impact" (Davidse, 1986).

  • Inhibition of Sterol Biosynthesis : This compound inhibits sterol C14 demethylation at low concentrations and affects 2,3-oxidosqualene cyclization and transmethylation at higher concentrations (Henry & Sisler, 1979).

  • Cholesterol Biosynthesis Inhibition : 1-Dodecylimidazole may inhibit cholesterol biosynthesis at the level of 2,3-oxidosqualene sterol cyclase, as shown in a study involving rats (Atkin et al., 1972).

  • Corrosion Inhibition : It shows potential as a corrosion inhibitor for mild steel in acidic conditions, indicating its utility in industrial applications (Zhang et al., 2016).

  • Antifungal Activity : Research indicates that nanostructured lipid systems loaded with dodecyl protocatechuate, which includes 1-Dodecylimidazole, improve antifungal activity and inhibit fungal adhesion in lung cells (Medina-Alarcón et al., 2017).

  • Antitumor Activity : A study showed that a novel head-to-head bisbenzimidazole compound, which includes 1-Dodecylimidazole, exhibited potent growth inhibition in ovarian carcinoma cell lines (Mann et al., 2001).

  • Micelle Formation in Drug Delivery : It demonstrates self-assembly behavior and entropic-driven micellization processes, suggesting applications in nanomaterial preparation and drug delivery (Ma et al., 2017).

  • Lysosomal Disruption : It exhibits cytotoxic effects potentially mediated by a non-lysosomal mechanism, as evidenced in studies on cystinotic fibroblasts and human tumor cell lines (Forster et al., 1987; Dubowchik et al., 1995).

  • Antimicrobial Activity : It forms part of compounds with high antimicrobial activity and reduced toxicity, making it suitable for wider application areas (Hodyna et al., 2016).

  • Green Synthesis : 1-Dodecylimidazole can be prepared with high conversion and selectivity using microwave-activated green synthesis, highlighting its potential in sustainable chemistry (Calvino-Casilda et al., 2009).

properties

IUPAC Name

1-dodecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFLSQHQSFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063403
Record name 1-Dodecyl-1H-imidazole
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Molecular Weight

236.40 g/mol
Source PubChem
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Product Name

1-Dodecylimidazole

CAS RN

4303-67-7
Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1H-Imidazole, 1-dodecyl-
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Record name 1-Dodecyl-1H-imidazole
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Record name 1-dodecyl-1H-imidazole
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Record name N-LAURYLIMIDAZOLE
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Synthesis routes and methods I

Procedure details

92.5 parts of dodecylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 100 parts of propanol and are added dropwise, in the course of30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, to 200 parts of propanol at 80° C. The mixture is then stirred for a further 20 minutes. Working up by distillation gives 76.5 parts of N-dodecylimidazole (boiling point 152° C./2 mm Hg), corresponding to 64.8% of theory.
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Synthesis routes and methods II

Procedure details

A stirred mixture of 9.96 g. of dodecyl bromide (40 mM), 5.44 g. of imidazole (80 mM), 100 ml. of 0.97N NaOH (97 mM), 100 ml. of PhH, and 336 mg. of Aliquat 336 (1 mM; methyltricaprylylammonium chloride) was refluxed for 23 h. The benzene layer was separated, washed with brine containing a little NaOH, and evaporated. The residue was purified of a little front-running and some origin impurities by quick chromatography on 150 g. of silica gel with 1:1 CH2Cl2 --EtOAc (Rf 0.35), affording 7.48 g. of single-spot material which was distilled at ca. 0.5 Torr (bp 144° C.) to give 6.97 g. of pure product (74%): NMR 7.5 (s, 1H), 7.1 (br s, 1H), 6.95 (br s, 1H), 3.95 (t, J=7 Hz, 2H), 1.85 (m, 2H), 1.3 (s, 18H), 1.0 ppm (m, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
SD Atkin, B Morgan, KH Baggaley… - Biochemical …, 1972 - portlandpress.com
… Non-saponifiable lipid from the livers of rats treated with 1-dodecylimidazole contained an … Rats treated with 1-dodecylimidazole incorporated less [14C]mevalonate into liver digitonin-…
Number of citations: 32 portlandpress.com
J Vitorino, F Agapito, CES Bernardes… - The Journal of Chemical …, 2015 - Elsevier
… Δ vap H m o data were used to obtain the enthalpies of formation in the gaseous and liquid states of 1-alkylimidazole compounds ranging from 1-methylimidazole to 1-dodecylimidazole…
Number of citations: 10 www.sciencedirect.com
D Majhi, J Dai, SV Dvinskikh - pdfs.semanticscholar.org
… One mmol of 1,6 di-bromohexane was added dropwise to a 1-dodecylimidazole 2.2 mmol … (HBF4 or HCl) was dropwise added in 1-dodecylimidazole solution in diethyl ether at 0C. The …
Number of citations: 0 pdfs.semanticscholar.org
V Calvino-Casilda, RM Martín-Aranda… - Catalysis letters, 2009 - Springer
… Under the experimental conditions, 1-nonylimidazole, 1-dodecylimidazole, 1-butyl-2-methylimidazole and 1-hexyl-2-methylimidazole can be prepared with a high conversion and …
Number of citations: 24 link.springer.com
S Khabnadideh, Z Rezaei, A Khalafi-Nezhad… - Bioorganic & Medicinal …, 2003 - Elsevier
… So 1-nonylimidazole, 8 with lowest MIC and MBC is the most effective compound, although for antifungal activity the most effective compound was 1-dodecylimidazole.6, 7 The …
Number of citations: 227 www.sciencedirect.com
B Lenarcik, A Kierzkowska - Solvent extraction and ion exchange, 2004 - Taylor & Francis
… Firstly, the difference in pH 1/2 between the 1‐butylimidazole and 1‐dodecylimidazole curves amounts to 1.5 pH units only. Secondly, the plots of log D M vs. pH for six most sparingly …
Number of citations: 29 www.tandfonline.com
MJ Henry, HD Sisler - Antimicrobial Agents and Chemotherapy, 1979 - Am Soc Microbiol
… The fungicide 1-dodecylimidazole at low concentrations (0.1 … diversity of effects of 1-dodecylimidazole results from binding … from the liver of rats treated with 1-dodecylimidazole, a novel …
Number of citations: 62 journals.asm.org
B Lenarcik, P Ojczenasz - Separation science and technology, 2005 - Taylor & Francis
… ; ▵, 1‐octylimidazole; ◊, 1‐decylimidazole; □, 1‐dodecylimidazole; ○, 1‐tetradecylimidazole. … = 0) for the Co(II) complexes of 1‐dodecylimidazole (5.17) is greater than that for the 1‐…
Number of citations: 36 www.tandfonline.com
CK Chang, TW Jordan - Pesticide Biochemistry and Physiology, 1983 - Elsevier
… 1-Dodecylimidazole substantially inhibited permethrin hydrolysis only in live insects. The … triphenylmethane dyes and 1-dodecylimidazole are useful inhibitors of insecticide metabolism. …
Number of citations: 30 www.sciencedirect.com
E Tsuchida, E Hasegawa, T Komatsu, T Nakata… - Chemistry …, 1990 - journal.csj.jp
… The complex with 1 – dodecylimidazole embedded in phospholipid bi layer formed an Oxygen addu … The liposome composed of egg yolk phosphatidylcholine (5), 1–dodecylimidazole …
Number of citations: 15 www.journal.csj.jp

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